molecular formula C8H16O4 B13762676 ETHYL alpha-HYDROXYCAPROATE

ETHYL alpha-HYDROXYCAPROATE

Cat. No.: B13762676
M. Wt: 176.21 g/mol
InChI Key: MPVOIKMDUZHBIQ-UHFFFAOYSA-N
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Description

Ethyl alpha-hydroxycaproate: is an organic compound with the chemical formula C8H16O3. It is an ester derived from the reaction of ethanol and alpha-hydroxycaproic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl alpha-hydroxycaproate can be synthesized through esterification, where ethanol reacts with alpha-hydroxycaproic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl alpha-hydroxycaproate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed:

    Oxidation: Alpha-hydroxycaproic acid.

    Reduction: Ethyl hexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Reference Standard in Gas Chromatography: Used for the analysis of esters, facilitating the identification and quantification of various compounds in mixtures.

Biology

  • Model Compound for Enzyme Kinetics: Serves as a substrate in studies examining ester hydrolysis, providing insights into enzymatic activity and reaction mechanisms.

Medicine

  • Precursor for Bioactive Molecules: Research is ongoing into its potential as a building block for synthesizing pharmaceutical compounds, particularly those with therapeutic properties.

Industry

  • Flavor and Fragrance Production: Utilized in the formulation of food flavors and perfumes due to its pleasant aroma, contributing to the sensory profiles of consumer products.

Case Study 1: Enzyme Kinetics

A study utilized ethyl alpha-hydroxycaproate to investigate the kinetics of ester hydrolysis by lipases. The findings demonstrated that variations in substrate concentration significantly affected enzyme activity, providing valuable data for biocatalysis applications.

Case Study 2: Flavor Profile Development

In a research project aimed at developing new flavor profiles for beverages, this compound was incorporated into formulations. Sensory analysis revealed that this compound enhanced the overall flavor complexity, making it a desirable ingredient in modern beverage production.

Mechanism of Action

Ethyl alpha-hydroxycaproate can be compared with other esters such as:

    Ethyl acetate: Known for its use as a solvent and in flavorings.

    Methyl butyrate: Commonly used in fruit flavorings.

    Ethyl lactate: Used as a solvent and in biodegradable plastics.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its alpha-hydroxy group makes it more reactive in certain chemical reactions compared to other esters.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl lactate

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and chromatographic methods for characterizing ETHYL alpha-HYDROXYCAPROATE, and how should researchers validate their purity assessments?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and infrared (IR) spectroscopy to identify functional groups. Validate results by comparing spectral data with literature values or databases. For quantitative purity, employ high-performance liquid chromatography (HPLC) with certified reference standards. Reproducibility requires detailed documentation of instrument parameters, solvent systems, and calibration protocols in the experimental section of publications .

Q. How should researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Follow reaction optimization principles: vary catalysts, solvents, and temperatures systematically while monitoring yields via gravimetric analysis. Document all steps exhaustively, including stoichiometry, reaction time, and purification methods (e.g., recrystallization solvents, distillation conditions). Use control experiments to isolate variables. Publish raw data (e.g., TLC plates, NMR spectra) in supplementary materials to enable replication .

Q. What are the best practices for conducting a literature review on this compound to identify knowledge gaps?

  • Methodological Answer : Prioritize peer-reviewed journals and avoid non-English or unvetted sources (e.g., ). Use databases like SciFinder and PubMed with keywords such as "synthesis," "kinetics," and "applications." Critically evaluate conflicting data (e.g., solubility or stability reports) by assessing experimental conditions (pH, temperature) and analytical methods. Organize findings in a comparative table highlighting discrepancies and consensus .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

  • Methodological Answer : Perform meta-analysis by categorizing studies based on methodology (e.g., differential scanning calorimetry vs. capillary melting point). Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and validate instruments with calibration standards. Statistically analyze variability using ANOVA to distinguish methodological errors from true compound polymorphism. Publish raw datasets to facilitate cross-study comparisons .

Q. What computational strategies are suitable for predicting the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. Validate computational models against experimental kinetic data (e.g., Arrhenius plots). Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) optimized for organic molecules. Cross-check results with molecular dynamics simulations to account for solvent effects. Disclose computational parameters (convergence criteria, solvation models) in supplementary materials .

Q. How should researchers design experiments to investigate the enzymatic degradation pathways of this compound?

  • Methodological Answer : Use isotope-labeled compounds (e.g., ¹⁴C-labeled ethyl groups) to track metabolic byproducts via liquid scintillation counting. Combine in vitro assays (e.g., liver microsomes) with LC-MS/MS to identify intermediates. Optimize enzyme kinetics by varying substrate concentrations and measuring initial rates. Address ethical and reproducibility concerns by adhering to institutional biosafety protocols and sharing raw chromatographic data .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use Kaplan-Meier survival analysis for longitudinal toxicity data. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes instead of relying solely on p-values. Archive datasets in repositories like Figshare with metadata for transparency .

Q. How should researchers address limitations in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer : Acknowledge signal overlap in NMR spectra (e.g., coupling patterns) and use 2D techniques (COSY, HSQC) for resolution. For low-concentration samples, optimize signal-to-noise ratios via increased scan counts or cryoprobes. Disclose detection limits and instrument sensitivity in the methods section. Cross-validate with alternative techniques (X-ray crystallography) if feasible .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical sourcing and documentation of proprietary analogs of this compound?

  • Methodological Answer : Obtain material transfer agreements (MTAs) for commercial samples. Document synthesis routes and characterization data for novel analogs in appendices. Cite patents or proprietary methods with permission. For biological studies, include IRB approval codes and informed consent forms where applicable .

Q. How can researchers enhance the reproducibility of kinetic studies involving this compound?

  • Methodological Answer : Publish detailed kinetic traces, including raw absorbance/time data and curve-fitting parameters. Specify equipment models (e.g., spectrophotometer slit width) and environmental controls (e.g., inert atmosphere). Use open-source platforms like Zenodo to share code for data analysis scripts (e.g., Python-based nonlinear fitting) .

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

1-hydroxyethyl 2-hydroxyhexanoate

InChI

InChI=1S/C8H16O4/c1-3-4-5-7(10)8(11)12-6(2)9/h6-7,9-10H,3-5H2,1-2H3

InChI Key

MPVOIKMDUZHBIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC(C)O)O

Origin of Product

United States

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